molecular formula C11H17N3O B2928967 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine CAS No. 2196211-69-3

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine

Cat. No.: B2928967
CAS No.: 2196211-69-3
M. Wt: 207.277
InChI Key: TWRVWNQNIFTZPX-UHFFFAOYSA-N
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Description

Evolution of Pyrazine-Based Molecular Scaffolds in Chemical Research

Pyrazine derivatives have occupied a central role in medicinal chemistry since the mid-20th century, driven by their versatile hydrogen-bonding capacity and metabolic stability. Early work focused on simple pyrazine carboxamides and aminopyrazines, but the discovery of pyrazine’s ability to mimic adenine in ATP-binding pockets catalyzed a shift toward more complex scaffolds. A pivotal advancement came with the development of tricyclic pyrazolopyridines, which demonstrated enhanced affinity for kinase targets like CHK1 through simultaneous engagement of the hinge region and hydrophobic selectivity surfaces. Structural studies revealed that substitutions at the pyrazine 2- and 3-positions could modulate conformational flexibility and ligand efficiency, as seen in the optimization of N-(pyrazin-2-yl)pyrimidin-4-amine derivatives.

The introduction of piperidine and piperazine moieties marked another milestone, enabling access to three-dimensional geometries that improved target selectivity. For instance, the incorporation of a 2-cyanopyrazine group in CHK1 inhibitors facilitated interactions with Lys38 and solvent networks, while piperidine substitutions provided entropic advantages through preorganized conformations. These innovations underscored the importance of balancing aromatic planararity with aliphatic bulk—a principle embodied in 2-methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine. Contemporary strategies further exploit fluorine substitution and ring fusion, as demonstrated by tetrahydropyrido[3,4-b]pyrazines derived from pentafluoropyridine annelation. Such advances highlight pyrazine’s adaptability as a scaffold for addressing challenges in drug permeability and intellectual property diversification.

Discovery and Development Timeline of this compound

The synthetic origin of this compound can be traced to methodologies developed for analogous piperidine-pyrazine conjugates. Early routes involved Ullmann-type coupling between halopyrazines and piperidinols, but these often suffered from poor regioselectivity. A breakthrough emerged with the use of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a nucleophile in SNAr reactions with activated pyrazines, enabling efficient installation of the piperidinyloxy group. For example, tert-butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate was synthesized in 80% yield via reaction of 5-bromopyrazin-2-yl methanesulfonate with the piperidine derivative under basic conditions. Subsequent N-methylation and deprotection yielded the target compound’s direct precursor.

Patent literature from the early 2010s first referenced related structures, with CAS registry 2199317-05-8 (2-((1-methylpiperidin-4-yl)methoxy)pyrazine) appearing in drug discovery databases by 2014. The methyl group at the pyrazine 2-position likely originated from methyl Grignard additions to pyrazine ketones or Stille couplings with methyltin reagents, though exact protocols remain proprietary. Crystallographic data for analogs such as N-(pyrazin-2-yl)pyrimidin-4-amine 20 (PDB: 3TMM) provided indirect validation of the scaffold’s binding mode, confirming that the piperidine nitrogen participates in water-mediated hydrogen bonds while the pyrazine ring maintains planar alignment with kinase hinge regions.

Position Within the Broader Class of Substituted Pyrazine Derivatives

This compound belongs to a subclass defined by alkoxy-linked piperidine substituents, distinguishing it from urea- or amide-linked derivatives prevalent in earlier generations. Comparative analyses reveal that the methyl-piperidinyloxy group confers superior metabolic stability relative to morpholino or thiomorpholino analogs, as evidenced by microsomal clearance rates of related compounds. This stability arises from the piperidine’s saturated structure, which resists oxidative degradation while maintaining solubility through its tertiary amine.

The compound’s substitution pattern also aligns with trends in fragment-based drug design. With a molecular weight of 207.27 g/mol and polar surface area of 46 Ų, it occupies a middle ground between fragment-sized pyrazines (e.g., 6-(morpholin-4-yl)purine, MW = 221) and larger tricyclic inhibitors. Quantum mechanical studies on similar systems suggest that the methyl group at C2 electronically deactivates the pyrazine ring, reducing susceptibility to nucleophilic attack without compromising π-π interactions. Furthermore, the 1-methylpiperidin-4-yl group introduces a stereoelectronic gradient that may enhance binding to targets with allosteric pockets, as observed in CHK1 inhibitors bearing analogous substituents.

Current Academic Research Landscape and Knowledge Gaps

Recent studies have expanded the toolkit for synthesizing and functionalizing piperidine-pyrazine hybrids, yet this compound itself remains underexplored. Advances in continuous-flow chemistry now enable the preparation of related scaffolds via telescoped amination and cyclization sequences, but these methods have not been applied to this specific compound. A significant knowledge gap exists in understanding the stereoelectronic effects of the methyl-piperidinyloxy group on pyrazine aromaticity. Computational models predict a slight bathochromic shift in the UV spectrum compared to unsubstituted pyrazines, but experimental validation is lacking.

Proteomic profiling of analogous compounds suggests potential off-target activity at adrenergic and serotonin receptors due to the piperidine moiety’s resemblance to neurotransmitter pharmacophores. However, no published studies have confirmed this for this compound. Additionally, the compound’s behavior under biological oxidation conditions remains uncharacterized—a critical oversight given the susceptibility of pyrazines to hepatic CYP450-mediated metabolism. Addressing these gaps could unlock applications in targeted protein degradation or allosteric modulation, building on precedents set by pyrazine-based PROTACs.

Future research directions should prioritize:

  • Elucidating the compound’s solid-state conformation via X-ray crystallography.
  • Profiling its interaction with model kinase targets using surface plasmon resonance.
  • Developing enantioselective syntheses to explore chirality-dependent bioactivity.

Properties

IUPAC Name

2-methyl-3-(1-methylpiperidin-4-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-11(13-6-5-12-9)15-10-3-7-14(2)8-4-10/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRVWNQNIFTZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine typically involves the reaction of 2-methylpyrazine with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylpiperidin-4-yloxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s ether-linked 1-methylpiperidine substituent distinguishes it from analogs with sulfonyl or carboxamide groups. For example:

Compound Name Substituent at Pyrazine Position 3 Key Structural Features
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine 1-Methylpiperidin-4-yloxy Ether linkage, bicyclic tertiary amine
Naquotinib (NQT) Acryloylpyrrolidine and piperazine-phenylamino Complex carboxamide, multiple cyclic amines
Compound 8 () Piperidin-4-yloxy with sulfonyl-pyrazole Sulfonyl bridge, pyrazole ring
2-Isobutyl-3-methylpyrazine Isobutyl group Simple alkyl chain, flavorant application

For instance, compounds with bulkier substituents (e.g., propyl or tert-butyl in ) exhibit lower yields (20–60%) compared to smaller groups (e.g., ethyl, 77%) .

Electronic and Physicochemical Properties

The pyrazine core’s electron-deficient nature facilitates charge-transfer interactions. demonstrates that pyrazine derivatives undergo quinoidal distortion upon reduction, elongating C-N bonds and shortening C-C bonds . The target compound’s piperidin-4-yloxy group may enhance solubility in polar solvents compared to purely alkyl-substituted pyrazines (e.g., 2-isobutyl-3-methylpyrazine) .

Key Research Findings

  • Synthetic Yields : Bulky substituents (e.g., tert-butyl) in pyrazine derivatives yield higher (75%) than propyl (20%), indicating steric effects .
  • Biological Activity : Pyrazine-piperidine hybrids (e.g., PF470 in ) show potent receptor modulation but face toxicity challenges, underscoring the need for balanced physicochemical properties .

Biological Activity

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by its unique pyrazine ring structure, which is substituted with a methyl group and a piperidine moiety. This structural configuration is significant for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been explored for its potential to act against various pathogens, making it a candidate for further development in antimicrobial therapies.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways that are crucial for microbial survival and proliferation .

Case Studies

  • Anticancer Activity : In a study examining various compounds for their cytotoxic effects on cancer cell lines, this compound showed promising results in inducing apoptosis in specific cancer cells. The compound was tested against A549 and HCT116 cell lines, demonstrating significant pro-apoptotic activity .
  • Cell Cycle Arrest : The compound was also found to induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase. This effect contributes to its potential as an anticancer agent by preventing the proliferation of malignant cells .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against various pathogens
CytotoxicityInduces apoptosis in A549 and HCT116 cells
Cell Cycle ArrestArrests cells in G0/G1 phase

Comparison with Similar Compounds

In comparison to other compounds with similar structures, such as 2-[(1-Methylpiperidin-4-yl)oxy]aniline and 4-[(1-Methylpiperidin-4-yl)oxy]aniline, this compound demonstrates distinct reactivity and interaction profiles due to its unique substitution on the pyrazine ring.

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